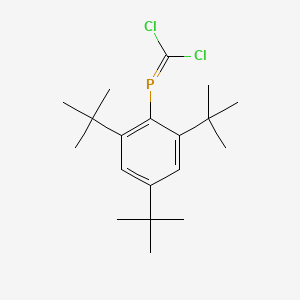
dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethylidene group attached to a phosphane moiety, which is further substituted with a 2,4,6-tritert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane typically involves the reaction of a suitable phosphane precursor with dichloromethylidene reagents under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The dichloromethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability. The steric hindrance provided by the 2,4,6-tritert-butylphenyl group plays a crucial role in modulating the compound’s interactions and reactivity .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Di-tert-butyl-6-methylphenyl: Another phenyl derivative with tert-butyl groups, showing different reactivity patterns.
Uniqueness
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is unique due to its combination of a dichloromethylidene group with a phosphane moiety and the steric hindrance provided by the 2,4,6-tritert-butylphenyl group. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications .
特性
CAS番号 |
100281-24-1 |
|---|---|
分子式 |
C19H29Cl2P |
分子量 |
359.3 g/mol |
IUPAC名 |
dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChIキー |
DPPBWVLXJGGWOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


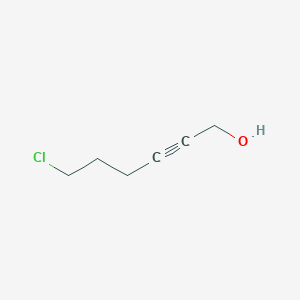
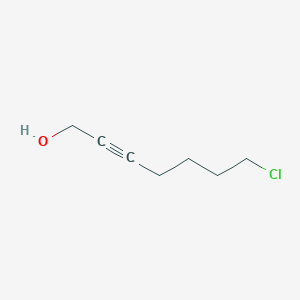
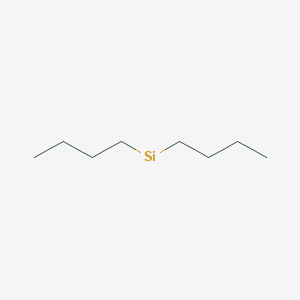
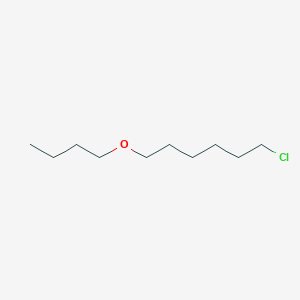
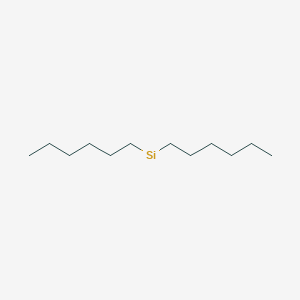
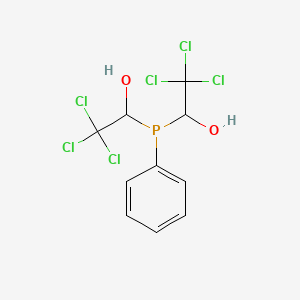
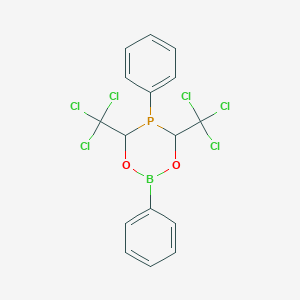
![1H-Indole, 1-[(trimethylsilyl)methyl]-](/img/structure/B3044566.png)
![1H-Indole, 3-methyl-1-[(trimethylsilyl)methyl]-](/img/structure/B3044567.png)
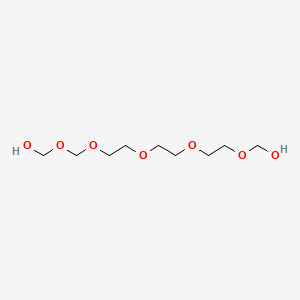
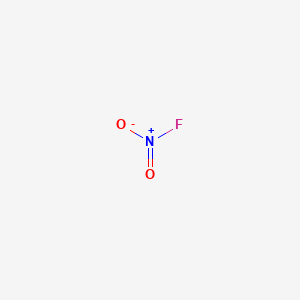
![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![N-[2-(4-Benzylpiperazin-1-yl)ethyl]-2-bromobenzamide](/img/structure/B3044574.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
